5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Overview
Description
5-Bromo-1H-pyrrolo[2,3-b]pyridine, also known as 5-Bromo-7-azaindole, is a compound with the molecular formula C7H5BrN2 . It is a solid substance that appears as a white to yellow to orange powder or crystal .
Synthesis Analysis
The compound 5-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine, a derivative of 7-azaindoles, was obtained by a one-step substitution reaction . The structure of the compound was confirmed by 1H NMR, 13C NMR, FTIR, and X-ray diffraction .Molecular Structure Analysis
The molecular structure of 5-Bromo-1H-pyrrolo[2,3-b]pyridine was determined using density functional theory (DFT) and compared with the X-ray diffraction values . The compound has a planar aza-indole skeleton formed by fused six-membered pyridine and five-membered pyrrole rings .Chemical Reactions Analysis
As an intermediate of C3 and C5-substituted 7-azaindoles derivatives, 5-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine is available at the C3 position via Negishi reaction, Suzuki cross-coupling reaction, and at the C5 position via Buchwald-Hartwig coupling, Suzuki-Miyura coupling .Physical And Chemical Properties Analysis
The compound has a density of 1.8±0.1 g/cm3, a boiling point of 311.3±22.0 °C at 760 mmHg, and a melting point of 178.0 to 182.0 °C . It has a molar refractivity of 44.3±0.3 cm3, a polar surface area of 29 Å2, and a molar volume of 111.3±3.0 cm3 .Scientific Research Applications
1. Cancer Research
Field:
Oncology, specifically targeting FGFR (Fibroblast Growth Factor Receptor) signaling pathways.
Summary:
Abnormal activation of FGFR signaling pathways plays a crucial role in various types of tumors. Therefore, researchers have explored compounds that can inhibit FGFRs as a potential strategy for cancer therapy5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one and its derivatives have shown promising activities against FGFR1, FGFR2, and FGFR3 . These receptors are involved in cell proliferation, angiogenesis, and tumor growth.
Experimental Procedures:
Results:
3. Materials Science
Field:
Organic electronics and optoelectronic devices.
Summary:
Researchers explore the use of 5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one as a building block for organic semiconductors. Its π-conjugated system and electron-rich nature make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Experimental Procedures:
Results:
These are just three of the many exciting applications of 5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one . Its versatility and potential impact across various scientific fields continue to inspire research and innovation . If you’d like more
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-bromo-1,3-dihydropyrrolo[2,3-b]pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-5-1-4-2-6(11)10-7(4)9-3-5/h1,3H,2H2,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPKTHROZFIEJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(NC1=O)N=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10573432 | |
Record name | 5-Bromo-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10573432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one | |
CAS RN |
183208-34-6 | |
Record name | 5-Bromo-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10573432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-1H,3H-pyrrolo[2,3-b]pyridin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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